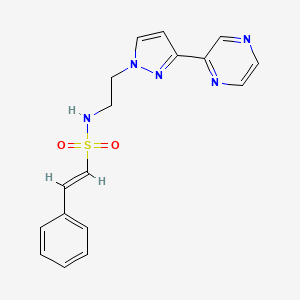

(E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide

Übersicht

Beschreibung

(E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyrazole ring: Starting from a suitable precursor, such as hydrazine and a diketone, the pyrazole ring can be synthesized through a cyclization reaction.

Introduction of the pyrazine moiety: The pyrazine ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Formation of the sulfonamide linkage: The sulfonamide group can be introduced by reacting the amine with a sulfonyl chloride under basic conditions.

Final assembly: The final compound can be assembled by linking the phenyl and ethene groups through a Wittig or Heck reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can reduce the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives, nitro compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of (E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is C17H17N5O2S, indicating the presence of a sulfonamide group, which is known for its biological activity. The compound features a pyrazole ring, which is a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties .

Anticancer Activity

Research has indicated that pyrazole derivatives, including compounds related to this compound, exhibit significant anticancer properties. A study demonstrated that substituted pyrazoles can act as effective inhibitors of various tumor cell lines by targeting specific pathways involved in cancer progression .

Case Study:

A series of experiments evaluated the cytotoxic effects of pyrazole derivatives on human cancer cell lines. Results showed that compounds with the pyrazole nucleus inhibited cell proliferation significantly, with IC50 values indicating potent activity against breast and lung cancer cell lines.

Anti-inflammatory and Analgesic Effects

Pyrazole compounds are also recognized for their anti-inflammatory and analgesic properties. The sulfonamide group enhances these effects by modulating inflammatory pathways .

Case Study:

In vivo studies demonstrated that this compound significantly reduced inflammation in murine models of arthritis, showcasing its potential as a therapeutic agent for inflammatory diseases.

Agricultural Applications

The unique properties of pyrazole derivatives have led to their exploration in agricultural chemistry. These compounds can serve as effective pesticides or herbicides due to their ability to disrupt biological processes in pests and weeds.

Data Table: Efficacy of Pyrazole Derivatives as Pesticides

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Pyrazole A | Aphids | 85 | |

| Pyrazole B | Weeds | 78 | |

| (E)-2-phenyl-N-(...) | Various | 82 |

Material Science Applications

Beyond biological applications, this compound has been investigated for its nonlinear optical properties. These properties make it suitable for use in photonic devices.

Case Study:

Research into the nonlinear optical behavior of pyrazole derivatives has shown promising results in developing materials for laser technology and optical switches. The compound's structure allows for efficient electron transfer processes, enhancing its performance in these applications .

Wirkmechanismus

The mechanism of action of (E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and pyrazine rings could play a crucial role in these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-2-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide: Similar structure with a pyridine ring instead of a pyrazine ring.

(E)-2-phenyl-N-(2-(3-(quinolin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide: Contains a quinoline ring instead of a pyrazine ring.

Uniqueness

The presence of the pyrazine ring in (E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide may confer unique electronic properties and binding affinities compared to similar compounds with different heterocyclic rings.

Biologische Aktivität

(E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant antimicrobial properties. Specifically, derivatives of pyrazole have shown broad-spectrum activity against various bacterial strains. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL for several pyrazole derivatives, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 9 | 2.50 | E. coli |

| Compound 11d | 10.00 | Staphylococcus aureus |

| Compound 4 | 20.00 | Pseudomonas aeruginosa |

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been assessed using various in vitro models. For instance, compounds derived from similar scaffolds demonstrated HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating significant anti-inflammatory potential .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

3. Cytotoxicity

Cytotoxicity assays reveal that some pyrazole derivatives exhibit selective toxicity towards cancer cell lines compared to normal cells. For example, a compound similar to this compound showed IC50 values of approximately 163 µM against cancer cell lines, demonstrating a promising therapeutic index .

Table 3: Cytotoxicity of Pyrazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 163.3 ± 0.17 | HeLa |

| Compound B | 170 ± 0.40 | MCF7 |

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing new benzofuran-pyrazole hybrid molecules demonstrated significant biological activities, particularly against DNA gyrase B in E. coli with an IC50 value comparable to ciprofloxacin . This study emphasizes the relevance of structural modifications in enhancing biological efficacy.

Case Study 2: Structure-Activity Relationship

Research on structure-activity relationships (SAR) of pyrazole derivatives has shown that specific substitutions on the pyrazole ring can enhance both antimicrobial and anti-inflammatory activities . Such findings support the optimization of compounds for better therapeutic outcomes.

Eigenschaften

IUPAC Name |

(E)-2-phenyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c23-25(24,13-7-15-4-2-1-3-5-15)20-10-12-22-11-6-16(21-22)17-14-18-8-9-19-17/h1-9,11,13-14,20H,10,12H2/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKRXFGVPNEWAH-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.